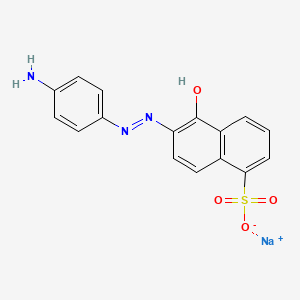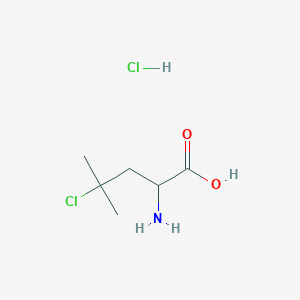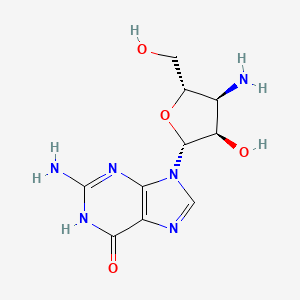![molecular formula C15H16N4O2 B1384407 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phénol CAS No. 1012344-09-0](/img/structure/B1384407.png)
4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phénol
Vue d'ensemble
Description
4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is a useful research compound. Its molecular formula is C15H16N4O2 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse complète du 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phénol :
Applications pharmaceutiques
La partie imidazo[1,2-b]pyridazine est reconnue comme un squelette « préjugé médicamenteux » en raison de sa large gamme d'applications en chimie médicinale . Des composés ayant cette structure ont été étudiés pour leur potentiel en tant que médicaments anticancéreux, en particulier en raison de leur capacité à inhiber des voies comme la voie de signalisation de la phosphatidylinositol 3-kinase (PI3K), qui est souvent associée à la tumorigenèse et à un mauvais pronostic .
Science des matériaux
Les dérivés d'imidazopyridine sont utiles en science des matériaux en raison de leur caractère structurel. Ils peuvent être incorporés dans des matériaux pour des dispositifs optoélectroniques et des capteurs en raison de leurs propriétés luminescentes .
Imagerie et microscopie
Ces composés se sont avérés prometteurs en tant qu'émetteurs pour la microscopie et l'imagerie confocale. Leurs propriétés luminescentes les rendent adaptés à une utilisation dans diverses applications d'imagerie, ce qui peut aider à la visualisation des processus biologiques .
Synthèse de nouveaux composés
Le squelette imidazo[1,2-b]pyridazine est utilisé en chimie synthétique comme bloc de construction pour créer de nouveaux composés. Les réactions multicomposants impliquant cette partie peuvent conduire au développement de nouvelles molécules ayant une activité biologique potentielle .
Applications optoélectroniques
En raison de leurs propriétés électroniques, ces composés sont étudiés pour une utilisation dans des dispositifs optoélectroniques, qui comprennent les diodes électroluminescentes (LED), les cellules photovoltaïques et d'autres technologies qui convertissent l'énergie électrique en lumière ou vice versa .
Technologie des capteurs
Les caractéristiques structurelles uniques des dérivés de l'imidazo[1,2-b]pyridazine en font des candidats pour développer des technologies de capteurs avancées. Ces capteurs pourraient être utilisés dans la surveillance environnementale, le diagnostic médical et d'autres domaines nécessitant des méthodes de détection sensibles .
Mécanisme D'action
Target of Action
The primary target of the compound 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs . While the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Biochemical Pathways
The compound affects the TAK1 pathway, which is triggered by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . The inhibition of TAK1 can lead to the suppression of these signals, thereby affecting the downstream effects related to cell growth, differentiation, and apoptosis .
Result of Action
The compound inhibits the enzymatic activity of TAK1 at nanomolar concentrations . It has been found to inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . These results suggest that the compound has the potential to be translated into anti-multiple myeloma therapeutics .
Analyse Biochimique
Biochemical Properties
4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), a serine/threonine kinase involved in cell growth, differentiation, and apoptosis . The inhibition of TAK1 by 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol occurs at nanomolar concentrations, demonstrating its potency and specificity . Additionally, this compound may interact with other kinases and signaling molecules, further influencing cellular processes.
Cellular Effects
The effects of 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol on various cell types and cellular processes are profound. In multiple myeloma cell lines, this compound has been shown to inhibit cell growth and induce apoptosis . The inhibition of TAK1 by 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol disrupts key signaling pathways, leading to reduced cell proliferation and increased cell death. Furthermore, this compound may affect gene expression and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
The molecular mechanism of action of 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol involves its binding interactions with biomolecules and its ability to inhibit enzyme activity. This compound binds to the hinge region of TAK1, preventing its activation and subsequent phosphorylation of downstream targets . The inhibition of TAK1 by 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol leads to the suppression of signaling pathways involved in cell growth and survival. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol remains stable under certain conditions, allowing for sustained inhibition of TAK1 and prolonged effects on cell growth and apoptosis . The degradation of this compound over time may reduce its efficacy, highlighting the importance of optimizing experimental conditions for its use.
Dosage Effects in Animal Models
The effects of 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol vary with different dosages in animal models. At low doses, this compound effectively inhibits TAK1 activity and reduces tumor growth in multiple myeloma models . Higher doses may lead to toxic or adverse effects, including off-target interactions and potential damage to healthy tissues. It is crucial to determine the optimal dosage range for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability. This compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . The metabolic flux and levels of metabolites can impact the overall efficacy and safety of 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol, making it essential to study its metabolic profile in detail.
Transport and Distribution
The transport and distribution of 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol can influence its efficacy and potential side effects, highlighting the importance of understanding its pharmacokinetics.
Subcellular Localization
The subcellular localization of 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol within the cell can impact its interactions with biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
4-[6-(3-hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-9-1-8-16-14-6-7-15-17-10-13(19(15)18-14)11-2-4-12(21)5-3-11/h2-7,10,20-21H,1,8-9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXVNSVKNGZIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3N2N=C(C=C3)NCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384326.png)


![tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride](/img/structure/B1384330.png)

![6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B1384334.png)
![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1384335.png)

![3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1384337.png)
![7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384338.png)
![Bis[2-(2-benzothiazolyl)phenolato]zinc(II)](/img/structure/B1384341.png)

![7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384345.png)

